molecular formula C18H16N2O5S B2396112 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide CAS No. 1207031-93-3

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide

Cat. No. B2396112
CAS RN: 1207031-93-3
M. Wt: 372.4
InChI Key: QPXSKNKTMIIEOK-UHFFFAOYSA-N
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Description

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide, commonly referred to as FIIN-3, is a small molecule inhibitor that has shown great potential in the field of cancer research. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in tumor growth and progression.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The compound has demonstrated broad-spectrum antiproliferative activity against different cancer cell lines. Specifically, compounds 1d and 1e, which possess a terminal arylamide moiety, exhibit superior potency compared to the reference drug Sorafenib. Notably:

Chemical Scaffold for Anticancer Agents

The imidazo[2,1-b]thiazole nucleus, present in this compound, is an interesting scaffold with both chemical and biological significance. Researchers have highlighted imidazo[2,1-b]thiazole derivatives as potential antiproliferative agents against various human cancer cell lines. This scaffold continues to be explored for its potential in developing efficient and safer anticancer drugs .

Indole Derivatives and Biological Activity

While not directly related to the compound, it’s worth noting that indole derivatives have diverse biological and clinical applications. For example, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development .

properties

IUPAC Name

1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)20-11-13(10-19)26(21,22)17-7-5-4-6-14(17)20/h4-9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXSKNKTMIIEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide

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